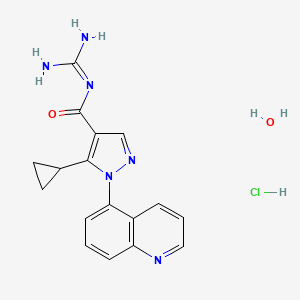
1H-Imidazole-1-sulfonyl azide hydrochloride
Descripción general
Descripción
1H-Imidazole-1-sulfonyl azide hydrochloride is an organic azide compound with the chemical formula C3H3N5O2S·HCl. It is a white to off-white solid that is slightly soluble in methanol and water . This compound is commonly used as an intermediate in organic synthesis and material chemistry, particularly as a diazotropic transfer reagent .
Aplicaciones Científicas De Investigación
1H-Imidazole-1-sulfonyl azide hydrochloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of bioactive molecules and organic functional materials.
Material Chemistry: It serves as a diazotropic transfer reagent in the field of chemical synthesis.
Biological Research: It is employed in the synthesis of lysine derivatives, which are important in various biological studies.
Mecanismo De Acción
Target of Action
1H-Imidazole-1-sulfonyl azide hydrochloride, also known as Imidazole-1-sulfonyl azide hydrochloride, primarily targets primary amines or ammonium salts . These targets play a crucial role in various biochemical reactions, particularly in the formation of azides .
Mode of Action
This compound interacts with its targets by converting primary amines or ammonium salts to azides . This conversion is generally catalyzed by copper (II), nickel (II), zinc (II), and cobalt (II) salts . This reaction is effectively the reverse of the Staudinger reaction .
Biochemical Pathways
The conversion of primary amines or ammonium salts to azides affects the biochemical pathways involved in the synthesis of bioactive molecules and organic functional materials . The resulting azides can then participate in further reactions, such as click chemistry , leading to a variety of downstream effects.
Pharmacokinetics
It’s known that the compound is slightly soluble in water and methanol , which could influence its absorption and distribution. More detailed pharmacokinetic studies would be needed to fully understand its bioavailability and metabolism.
Result of Action
The primary result of the action of this compound is the formation of azides from primary amines or ammonium salts . These azides can then be used in the synthesis of bioactive molecules and organic functional materials .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of certain metal salts . For instance, the conversion of primary amines or ammonium salts to azides is catalyzed by copper (II), nickel (II), zinc (II), and cobalt (II) salts . Additionally, the compound is hygroscopic and forms hydrazoic acid on prolonged storage and on contact with water , indicating that moisture and storage conditions can significantly affect its stability and efficacy.
Safety and Hazards
As with all organic azides, this compound is potentially explosive both in use and in preparation . The hydrochloride salt was initially reported to be insensitive to impact, vigorous grinding, and prolonged heating at 80 °C, although heating above 150 °C resulted in violent decomposition . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Análisis Bioquímico
Biochemical Properties
1H-Imidazole-1-sulfonyl azide hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of bioactive molecules and organic functional materials. It interacts with enzymes such as copper (II), nickel (II), zinc (II), and cobalt (II) salts, which catalyze the conversion of primary amines or ammonium salts to azides . These interactions are essential for the compound’s function as a diazo-transfer reagent, enabling the formation of azides from amines under mild conditions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of bioactive molecules within cells, potentially altering cellular functions and metabolic pathways . The compound’s ability to transfer diazo groups can impact gene expression by modifying nucleic acids and proteins, thereby influencing cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through diazo-transfer reactions. It binds to primary amines and facilitates the transfer of the diazo group, converting amines into azides . This reaction is catalyzed by metal ions such as copper (II), nickel (II), zinc (II), and cobalt (II), which enhance the efficiency and specificity of the diazo-transfer process . The compound’s ability to modify nucleic acids and proteins through diazo-transfer reactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The hydrochloride salt is known to be hygroscopic and can degrade to release hydrazoic acid, which may affect its long-term stability . Studies have shown that the compound’s stability can be influenced by storage conditions, with prolonged storage leading to potential degradation and reduced efficacy . The temporal effects on cellular function and biochemical reactions can vary depending on the compound’s stability and degradation rate .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may effectively facilitate diazo-transfer reactions without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential impacts on cellular metabolism and organ function . Studies have indicated that the compound’s toxicity is dose-dependent, with higher doses leading to increased risk of adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of azides and bioactive molecules. It interacts with enzymes such as copper (II), nickel (II), zinc (II), and cobalt (II) salts, which catalyze the diazo-transfer reactions . These interactions are essential for the compound’s role in modifying nucleic acids and proteins, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by its interactions with cellular components, affecting its efficacy and function . Studies have shown that the compound can be effectively transported to target sites within cells, where it exerts its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its ability to modify nucleic acids and proteins, thereby influencing cellular processes and biochemical reactions .
Métodos De Preparación
The synthesis of 1H-Imidazole-1-sulfonyl azide hydrochloride involves several steps:
Initial Reaction: Sodium azide (13.0 grams, 0.2 moles) is suspended in anhydrous acetonitrile (200 milliliters) and cooled to 0°C. Sulfuryl chloride (16.2 milliliters, 0.2 moles) is added dropwise to this suspension, and the mixture is stirred overnight.
Addition of Imidazole: Imidazole (27.2 grams, 0.4 moles) is added in portions to the reaction mixture at 0°C, and the resulting slurry is stirred for 5 hours.
Workup: The reaction mixture is diluted with ethyl acetate (400 milliliters) and water (400 milliliters). The organic layer is separated and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate.
Formation of Hydrochloride Salt: The dried organic layer is treated with a hydrochloric acid/ethanol solution, and the mixture is stirred at room temperature for several hours.
Análisis De Reacciones Químicas
1H-Imidazole-1-sulfonyl azide hydrochloride undergoes various chemical reactions:
Diazotransfer Reactions: It acts as a diazo donor, converting primary amines into azides and activated methylene substrates into diazo compounds under basic conditions.
Acylation Reactions: It can be used to synthesize lysine derivatives through acylation with carbonyl groups in the presence of a base.
Common reagents used in these reactions include copper (II), nickel (II), zinc (II), and cobalt (II) salts . Major products formed from these reactions include azides and diazo compounds .
Comparación Con Compuestos Similares
1H-Imidazole-1-sulfonyl azide hydrochloride is similar to trifluoromethanesulfonyl azide in its ability to act as a diazo donor . it is unique in its stability and ease of handling as a solid salt, compared to the explosive nature of trifluoromethanesulfonyl azide .
Similar Compounds
- Trifluoromethanesulfonyl azide
- Sulfonyl azide derivatives
This compound stands out due to its relatively safer handling properties and its effectiveness as a diazo transfer reagent .
Propiedades
IUPAC Name |
N-diazoimidazole-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5O2S.ClH/c4-6-7-11(9,10)8-2-1-5-3-8;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYURSCOGYWBRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952234-36-5 | |
| Record name | 1H-Imidazole-1-sulphonyl azide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide](/img/structure/B1264602.png)













